molecular formula C19H20N2O4 B5730525 METHYL 2-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOATE

METHYL 2-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOATE

Cat. No.: B5730525
M. Wt: 340.4 g/mol
InChI Key: BMKZZWFZZPMOCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[3-(2-methylpropanamido)benzamido]benzoate is an organic compound with the molecular formula C19H20N2O4 It is a derivative of benzoic acid and is characterized by the presence of both amide and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(2-methylpropanamido)benzamido]benzoate typically involves the reaction of 2-methylpropanamide with 3-aminobenzoic acid, followed by esterification with methanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The esterification step may require an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(2-methylpropanamido)benzamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Methyl 2-[3-(2-methylpropanamido)benzamido]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[3-(2-methylpropanamido)benzamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Methyl 2-[3-(2-methylpropanamido)benzamido]benzoate can be compared with other similar compounds such as:

These comparisons highlight the unique features of this compound, such as its dual functional groups and potential for diverse chemical reactions.

Properties

IUPAC Name

methyl 2-[[3-(2-methylpropanoylamino)benzoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-12(2)17(22)20-14-8-6-7-13(11-14)18(23)21-16-10-5-4-9-15(16)19(24)25-3/h4-12H,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKZZWFZZPMOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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